5-chloro-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde 5-chloro-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1152976-75-4
VCID: VC11529289
InChI: InChI=1S/C14H12ClF3N2O/c1-8(2)12-11(7-21)13(15)20(19-12)10-5-3-4-9(6-10)14(16,17)18/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12ClF3N2O
Molecular Weight: 316.70 g/mol

5-chloro-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

CAS No.: 1152976-75-4

Cat. No.: VC11529289

Molecular Formula: C14H12ClF3N2O

Molecular Weight: 316.70 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-chloro-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde - 1152976-75-4

Specification

CAS No. 1152976-75-4
Molecular Formula C14H12ClF3N2O
Molecular Weight 316.70 g/mol
IUPAC Name 5-chloro-3-propan-2-yl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C14H12ClF3N2O/c1-8(2)12-11(7-21)13(15)20(19-12)10-5-3-4-9(6-10)14(16,17)18/h3-8H,1-2H3
Standard InChI Key BWDMGOCEMILONJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₄H₁₂ClF₃N₂O, with a molecular weight of 316.71 g/mol. Its IUPAC name reflects its substitution pattern: a chlorine atom at position 5, an isopropyl group at position 3, and a 3-(trifluoromethyl)phenyl group at position 1 of the pyrazole ring, with a carbaldehyde moiety at position 4 .

Structural Characterization

Key structural descriptors include:

  • SMILES: CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=CC(=C2)C(F)(F)F

  • InChI: InChI=1S/C14H12ClF3N2O/c1-8(2)12-11(7-21)13(15)20(19-12)10-5-3-4-9(6-10)14(16,17)18/h3-8H,1-2H3

  • InChIKey: BWDMGOCEMILONJ-UHFFFAOYSA-N .

The 2D structure features a pyrazole core with substituents that enhance steric bulk and electronic diversity, potentially influencing reactivity and biological interactions.

Synthetic Pathways and Methodologies

General Pyrazole Carbaldehyde Synthesis

While no direct synthesis route for this compound is documented, patent US9656965B2 describes oxidative coupling strategies for analogous pyrazole-4-carbaldehydes . These typically involve:

  • Condensation reactions between hydrazines and β-diketones or β-ketoaldehydes.

  • Oxidation of pyrazole alcohols using agents like manganese dioxide or Dess-Martin periodinane.

  • Vilsmeier-Haack formylation to introduce the carbaldehyde group .

For example, 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of the corresponding methylpyrazole, followed by halogenation . Adapting this method could yield the target compound by substituting appropriate starting materials.

Challenges in Synthesis

  • Steric hindrance from the isopropyl and trifluoromethylphenyl groups may necessitate high-temperature conditions or catalysts.

  • Chlorine introduction at position 5 likely requires electrophilic chlorination agents (e.g., Cl₂, SO₂Cl₂) under controlled conditions .

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data for common adducts includes:

Adductm/zCCS (Ų)
[M+H]+317.06630171.1
[M+Na]+339.04824181.5
[M-H]-315.05174168.3
[M]+316.05847171.8

These values suggest moderate molecular rigidity, likely due to the planar pyrazole ring and conjugated carbaldehyde group.

Solubility and Stability

Though experimental data is absent, analogs like 1-methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde exhibit:

  • Low aqueous solubility (<1 mg/mL at 25°C) due to hydrophobic substituents.

  • Stability in DMSO and dichloromethane, with decomposition observed above 150°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator